2-Nitrophenyl-beta-D-galactopyranoside is a chemical compound widely used in biochemical research, particularly as a substrate for the enzyme beta-galactosidase. This compound is classified as a chromogenic substrate, which means it can produce a color change when hydrolyzed by the enzyme, making it useful for various assays and enzyme activity studies. The compound's chemical structure includes a nitrophenyl group attached to a beta-D-galactopyranoside moiety, which contributes to its functional properties in enzymatic reactions.
The chemical formula for 2-nitrophenyl-beta-D-galactopyranoside is C₁₂H₁₅NO₈, with a molecular weight of 301.25 g/mol. It is identified by the CAS number 369-07-3 and the EC number 206-716-1. This compound is commercially available from various suppliers, including Merck Millipore and TCI Chemicals, and is typically supplied as a white to light yellow crystalline powder .
The synthesis of 2-nitrophenyl-beta-D-galactopyranoside can be achieved through several methods, primarily involving the glycosylation of 2-nitrophenol with beta-D-galactopyranosyl donors. One common approach utilizes the reaction of beta-D-galactopyranosyl halides with 2-nitrophenol in the presence of suitable catalysts or activating agents. The reaction conditions often include solvents such as dimethylformamide or acetonitrile under controlled temperature settings to optimize yield and purity.
A typical synthesis pathway can be summarized as follows:
The molecular structure of 2-nitrophenyl-beta-D-galactopyranoside features a beta-D-galactopyranoside unit linked to a 2-nitrophenyl group at the anomeric carbon position. The structural representation can be illustrated as follows:
Key structural data includes:
2-Nitrophenyl-beta-D-galactopyranoside primarily undergoes hydrolysis in the presence of beta-galactosidase, resulting in the release of galactose and 2-nitrophenol. This reaction can be monitored spectrophotometrically due to the color change associated with the formation of 2-nitrophenol, which absorbs light at approximately 405 nm.
The general reaction can be represented as:
This hydrolysis reaction makes it an effective tool for measuring enzyme activity.
The mechanism of action for 2-nitrophenyl-beta-D-galactopyranoside involves its interaction with beta-galactosidase, an enzyme that catalyzes the hydrolysis of glycosidic bonds in galactosides. Upon binding to the enzyme's active site, the substrate undergoes a conformational change that facilitates nucleophilic attack by water on the anomeric carbon, leading to bond cleavage.
The steps involved are:
Additional physicochemical properties include specific rotation values that indicate optical activity, which is relevant for characterizing stereochemistry.
2-Nitrophenyl-beta-D-galactopyranoside serves several important functions in scientific research:
2-Nitrophenyl-β-D-galactopyranoside (ONPG) serves as a highly specific synthetic substrate for β-galactosidase enzymes (EC 3.2.1.23) due to its structural mimicry of natural galactosides. The compound features a β-glycosidic bond linking galactose to an o-nitrophenyl aglycone group, which is sterically and electronically optimized for recognition by the enzyme's active site [1] [5]. Unlike lactose (the natural substrate), ONPG lacks the glucose moiety, reducing steric constraints and allowing unimpeded access to the catalytic residues. This structural simplification explains why β-galactosidase exhibits approximately 3.5-fold higher affinity for ONPG (Km = 6.644 mM) compared to lactose (Km = 23.28 mM) in Lactobacillus plantarum enzymes .
The enzyme's specificity for ONPG stems from conserved molecular interactions: The galactopyranose ring engages in hydrogen bonding with catalytic residues (Glu461 and Glu537 in E. coli β-galactosidase), while the nitrophenyl group occupies a hydrophobic pocket that accommodates diverse aglycones [8]. This promiscuity toward aglycone structures enables β-galactosidase to hydrolyze various synthetic substrates, but ONPG remains preferred due to its optimal balance of solubility and reactivity. Crucially, ONPG does not require permease-mediated cellular uptake, allowing direct assessment of β-galactosidase activity without confounding membrane transport variables [1] [5].
Table 1: Structural Features Enabling ONPG Specificity in β-Galactosidase
| Structural Element | Role in Specificity | Comparison to Lactose |
|---|---|---|
| β-linked galactose | Forms hydrogen bonds with catalytic residues | Identical to lactose moiety |
| o-Nitrophenyl group | Engages hydrophobic pocket; minimal steric hindrance | Replaces glucose (reduced steric clash) |
| Absence of reducing end | Prevents product inhibition | Glucose moiety inhibits catalysis |
| Small molecular footprint | Permease-independent cellular diffusion | Requires active transport via permease |
The hydrolysis of ONPG follows a two-step double-displacement mechanism characteristic of retaining glycosidases (Figure 1). First, nucleophilic attack by glutamate 537 (E. coli numbering) on the anomeric carbon cleaves the β-glycosidic bond, releasing o-nitrophenol and forming a covalent galactosyl-enzyme intermediate [8]. This step is facilitated by acid/base catalysis from glutamate 461, which protonates the glycosidic oxygen. Second, a water molecule deprotonated by Glu461 attacks the galactosyl intermediate, releasing galactose and regenerating the free enzyme [1] [8].
The chromogenic readout arises from the liberated o-nitrophenol, which undergoes a pH-dependent transition to its yellow phenolate form above pH 7.0 (ε₄₀₅ = 4,500 M⁻¹cm⁻¹) [1] [5]. This distinct spectral shift enables real-time kinetic monitoring at 420 nm, making ONPG indispensable for high-throughput enzyme assays. The reaction's linear progression allows precise quantification of initial velocities, with typical commercial β-galactosidases achieving ~38,500 catalytic events per minute per tetramer [8].
Notably, ONPG hydrolysis occurs independently of permease activity, facilitating rapid assays (typically < 24 hours) without induction requirements. This contrasts sharply with lactose-based assays, which require functional lacY permease for cellular uptake [1] [4]. Experimental optimization reveals that ONPG solubility varies with solvent: aqueous solutions require ~3 mg/mL, while phosphate buffer (pH 7.3) supports concentrations up to 20.5 mg/mL with gentle warming [5].
Table 2: Hydrolysis Characteristics of ONPG vs. Natural Substrates
| Parameter | ONPG Hydrolysis | Lactose Hydrolysis |
|---|---|---|
| Primary products | Galactose + o-Nitrophenol | Glucose + Galactose |
| Chromogenic detection | Yellow o-nitrophenolate (λₘₐₓ=420 nm) | Non-chromogenic (requires coupled assays) |
| Permease dependence | Not required | Essential for cellular uptake |
| Typical assay duration | Minutes to hours | Hours to days |
| Inhibition by galactose | Moderate (Competitive) | Strong (Product inhibition) |
Kinetic profiling reveals substantial variability in ONPG hydrolysis efficiency across β-galactosidase sources, reflecting evolutionary adaptations to distinct physiological niches. Escherichia coli's native enzyme exhibits exceptional catalytic efficiency, with a turnover number (kcat) of ~642 s⁻¹ (38,500 min⁻¹) per tetramer [8]. Fungal enzymes from Aspergillus spp., however, prioritize stability over speed, showing lower Vmax but greater thermotolerance [7].
Table 3: Comparative Kinetic Parameters of β-Galactosidases Toward ONPG
| Enzyme Source | Km (mM) | Vmax (μmol/min/mg) | Optimum pH | Optimum Temp (°C) | |
|---|---|---|---|---|---|
| Escherichia coli (native) | 0.35 ± 0.02 | 850 ± 40 | 7.0 | 37 | [8] |
| Lactobacillus plantarum HF571129 | 6.64 ± 0.3 | 185 ± 8 | 6.5 | 50 | |
| Kluyveromyces marxianus (immobilized) | 8.2 ± 0.5 | 67 ± 3 | 7.5 | 40 | [7] |
| Metagenomic β-galactosidase (βgal1) | 2.1 ± 0.1 | 320 ± 15 | 6.8 | 45 | [6] |
| Recombinant Bacillus circulans | 1.8 ± 0.2 | 480 ± 20 | 6.2 | 60 | [6] |
Microbial adaptations significantly influence kinetics: The Lactobacillus plantarum enzyme demonstrates a higher Km (6.64 mM) compared to E. coli (0.35 mM), indicating reduced binding affinity likely reflecting its natural environment in fermented dairy products where lactose concentrations exceed 150 mM . This bacterial enzyme also exhibits a temperature optimum at 50°C, aligning with the thermotolerance required in industrial lactose hydrolysis.
Recombinant and metagenomic enzymes display distinct kinetic advantages. Novel β-galactosidases identified through sequence-based metagenomics of dairy wastewater microbiota show kcat values exceeding those from traditional microbial isolates by 2-3 fold [6]. Immobilization further modulates kinetics: When Kluyveromyces marxianus β-galactosidase is covalently bound to Eupergit® C, its Km for ONPG increases from 4.3 mM (soluble) to 8.2 mM (immobilized), indicating diffusional limitations, yet operational stability allows >50% activity retention after five reuse cycles [7].
Cationic cofactors profoundly impact catalysis: Mg²⁺ (1 mM) enhances Lactobacillus plantarum β-galactosidase activity by 73%, whereas Na⁺ (100 mM) inhibits it by 54% . This metalloenzyme dependence explains EDTA's potent inhibitory effects and highlights the necessity for buffer optimization in kinetic assays. Thermodynamic analyses of thermal inactivation reveal an energy barrier (Ed) of 171.37 kJ mol⁻¹ for L. plantarum β-galactosidase, correlating with industrial suitability .
Figure 1: Double-Displacement Mechanism of ONPG Hydrolysis by β-Galactosidase
Step 1 (Galactosylation): E537 (nucleophile) + ONPG → Galactosyl-E537 + o-Nitrophenol Step 2 (Degalactosylation): Galactosyl-E537 + H₂O → E537 + Galactose
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